molecular formula C5H12N2O2S B13875363 3-Methylsulfonylpyrrolidin-1-amine

3-Methylsulfonylpyrrolidin-1-amine

Cat. No.: B13875363
M. Wt: 164.23 g/mol
InChI Key: CBDHERIYHJCWTP-UHFFFAOYSA-N
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Description

3-Methylsulfonylpyrrolidin-1-amine is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring with a methylsulfonyl group attached to the third carbon and an amine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfonylpyrrolidin-1-amine typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 3-chloropropylamine with a sulfonylating agent, such as methylsulfonyl chloride, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of pyrrolidine derivatives, including this compound, often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfonylpyrrolidin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

3-Methylsulfonylpyrrolidin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylsulfonylpyrrolidin-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A five-membered lactam with similar structural features.

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

3-Methylsulfonylpyrrolidin-1-amine is unique due to the presence of both a methylsulfonyl group and an amine group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

3-methylsulfonylpyrrolidin-1-amine

InChI

InChI=1S/C5H12N2O2S/c1-10(8,9)5-2-3-7(6)4-5/h5H,2-4,6H2,1H3

InChI Key

CBDHERIYHJCWTP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CCN(C1)N

Origin of Product

United States

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